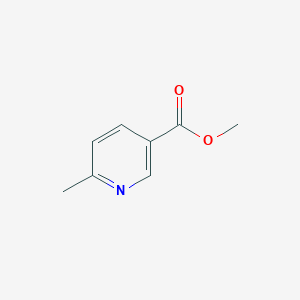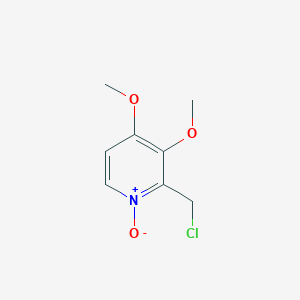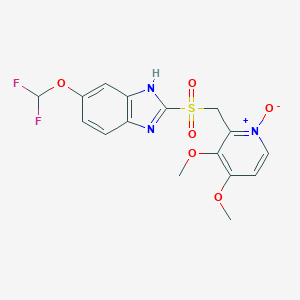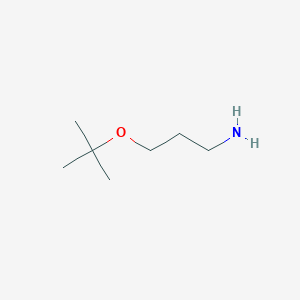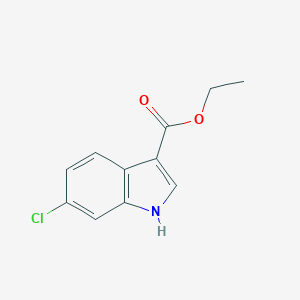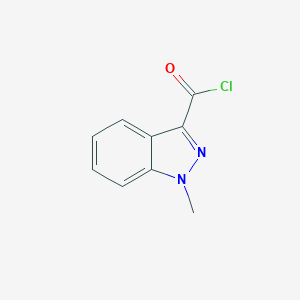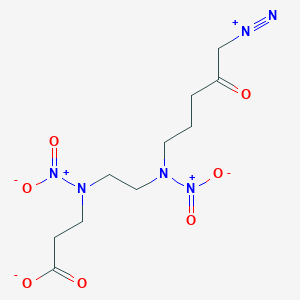
beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis, which ultimately leads to cell death.
Biochemische Und Physiologische Effekte
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells. In vivo studies have shown that it can reduce tumor growth in mice. It has also been shown to have plant growth-regulating effects, such as increasing plant height, leaf area, and chlorophyll content.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-. One direction is to further study its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its plant growth-regulating effects in more detail, particularly in different plant species and under different environmental conditions. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects more effectively.
Synthesemethoden
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- is synthesized using a multistep process. The first step involves the reaction of 5-aminopentanoic acid with nitrous acid to produce 5-diazo-4-oxopentanoic acid. The second step involves the reaction of 5-diazo-4-oxopentanoic acid with ethylenediamine to produce N-(2-((5-diazo-4-oxopentyl)amino)ethyl)-5-oxopentanamide. The final step involves the reaction of N-(2-((5-diazo-4-oxopentyl)amino)ethyl)-5-oxopentanamide with nitric acid to produce beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-.
Wissenschaftliche Forschungsanwendungen
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- has potential applications in various fields. In the field of medicine, it has been studied for its potential use as an anticancer agent. In the field of agriculture, it has been studied for its potential use as a plant growth regulator. In the field of materials science, it has been studied for its potential use in the synthesis of new materials.
Eigenschaften
CAS-Nummer |
102516-67-6 |
|---|---|
Produktname |
beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO- |
Molekularformel |
C10H16N6O7 |
Molekulargewicht |
332.27 g/mol |
IUPAC-Name |
3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate |
InChI |
InChI=1S/C10H16N6O7/c11-12-8-9(17)2-1-4-13(15(20)21)6-7-14(16(22)23)5-3-10(18)19/h1-8H2 |
InChI-Schlüssel |
NXRWOGRWYCNSKK-UHFFFAOYSA-N |
SMILES |
C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
102516-67-6 |
Synonyme |
N-(2-((5-Diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-beta-alanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
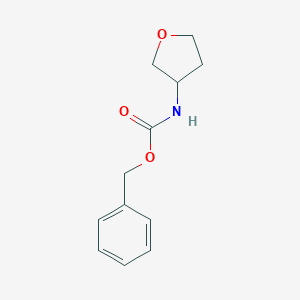
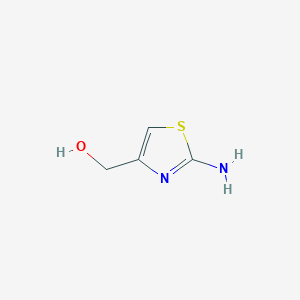
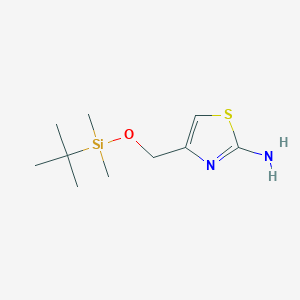
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)
![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)
